Cas no 2137029-50-4 (N-[(4S)-1,2-oxazolidin-4-yl]butanamide)

N-[(4S)-1,2-oxazolidin-4-yl]butanamide is a chiral oxazolidine derivative characterized by its stereospecific (4S) configuration, which imparts distinct reactivity and selectivity in synthetic applications. The compound’s oxazolidine ring provides structural rigidity, enhancing its utility as a building block for pharmaceuticals and fine chemicals. Its butanamide side chain offers versatility in further functionalization, making it valuable for derivatization studies. The stereocenter at the 4-position ensures enantioselective interactions, particularly useful in asymmetric synthesis or as a chiral auxiliary. This compound is typically employed in research settings where precise stereochemical control is critical, such as in the development of bioactive molecules or catalytic systems.
N-[(4S)-1,2-oxazolidin-4-yl]butanamide structure
2137029-50-4 structure
Product name:N-[(4S)-1,2-oxazolidin-4-yl]butanamide
CAS No:2137029-50-4
MF:C7H14N2O2
MW:158.198261737823
CID:5836384
PubChem ID:165868072

N-[(4S)-1,2-oxazolidin-4-yl]butanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-712500
    • 2137029-50-4
    • N-[(4S)-1,2-oxazolidin-4-yl]butanamide
    • Inchi: 1S/C7H14N2O2/c1-2-3-7(10)9-6-4-8-11-5-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
    • InChI Key: QVTYQWGLWVFNHM-LURJTMIESA-N
    • SMILES: O1C[C@H](CN1)NC(CCC)=O

Computed Properties

  • Exact Mass: 158.105527694g/mol
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: -0.2

N-[(4S)-1,2-oxazolidin-4-yl]butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-712500-2.5g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
2.5g
$3332.0 2023-05-26
Enamine
EN300-712500-0.25g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
0.25g
$1564.0 2023-05-26
Enamine
EN300-712500-0.05g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
0.05g
$1428.0 2023-05-26
Enamine
EN300-712500-0.5g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
0.5g
$1632.0 2023-05-26
Enamine
EN300-712500-5.0g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
5g
$4930.0 2023-05-26
Enamine
EN300-712500-0.1g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
0.1g
$1496.0 2023-05-26
Enamine
EN300-712500-10.0g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
10g
$7312.0 2023-05-26
Enamine
EN300-712500-1.0g
N-[(4S)-1,2-oxazolidin-4-yl]butanamide
2137029-50-4
1g
$1701.0 2023-05-26

Additional information on N-[(4S)-1,2-oxazolidin-4-yl]butanamide

Professional Introduction to N-[(4S)-1,2-oxazolidin-4-yl]butanamide (CAS No. 2137029-50-4)

N-[(4S)-1,2-oxazolidin-4-yl]butanamide, a compound with the chemical identifier CAS No. 2137029-50-4, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound has garnered considerable attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The< strong> oxazolidinone moiety, a key feature of this molecule, is well-documented for its role in enhancing binding affinity and selectivity in drug design.

The< strong> N-[(4S)-1,2-oxazolidin-4-yl]butanamide structure is characterized by its chiral center at the 4-position of the oxazolidinone ring, which contributes to its stereochemical diversity. This chirality is crucial for optimizing pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the importance of stereoelectronic effects in modulating drug interactions with biological targets, and compounds like N-[(4S)-1,2-oxazolidin-4-yl]butanamide exemplify this principle.

In the realm of drug discovery, the< strong> oxazolidinone ring system has been extensively explored for its ability to form stable hydrogen bonds with biological targets. This property is particularly valuable in designing protease inhibitors, which are essential for treating a variety of diseases, including cancer and infectious disorders. The< strong> N-[(4S)-1,2-oxazolidin-4-yl]butanamide compound leverages this advantage by incorporating a butanamide side chain that can further enhance binding interactions.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with optimized properties. The< strong> CAS No. 2137029-50-4 identifier helps in cataloging and retrieving data related to this compound efficiently. High-throughput screening (HTS) and virtual screening techniques have been instrumental in identifying potential hits for further development. The< strong> N-[(4S)-1,2-oxazolidin-4-yl]butanamide molecule has been subjected to such methodologies, demonstrating its promise as a lead compound.

The synthesis of< strong> N-[(4S)-1,2-oxazolidin-4-yl]butanamide requires meticulous attention to stereochemical control to ensure the correct configuration at the chiral center. Modern synthetic strategies often employ enantioselective catalysis or resolution techniques to achieve high enantiomeric purity. These methods are critical for minimizing side effects and maximizing therapeutic efficacy. The< strong> CAS No. 2137029-50-4 molecular structure has been fully characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its identity and purity.

In vitro studies have begun to unravel the mechanistic aspects of< strong> N-[(4S)-1,2-oxazolidin-4-yl]butanamide . Initial data suggest that it interacts with specific enzymes and receptors in a manner consistent with its intended therapeutic action. For instance, it has shown inhibitory activity against certain proteases that are overexpressed in cancer cells. This aligns with the broader goal of developing targeted therapies that disrupt disease pathways without affecting normal cellular functions.

The potential applications of< strong> N-[(4S)-1,2-o x azolidin -4 -y l ]but an am ide widely extend beyond oncology. Researchers are investigating its efficacy in treating inflammatory diseases and infectious disorders by modulating immune responses and inhibiting pathogenic enzymes. The versatility of the< strong > oxazolidinone scaffold allows for modifications that can tailor the compound’s activity to specific biological targets.

The development of novel pharmaceuticals is often hampered by challenges such as poor solubility, bioavailability issues, and metabolic degradation. However, the< strong > N-[ ( 4 S ) -1 , 2 - o x az o l id ine - 4 - y l ]b u ta n am ide molecule shows promise in overcoming these hurdles due to its optimized molecular structure. Advances in formulation science have enabled the creation of drug delivery systems that enhance the pharmacokinetic profile of active ingredients like this one.

The regulatory landscape for new drug candidates is stringent but well-established, ensuring that only safe and effective therapies reach patients. The< strong > CAS No . 2137029 - 50 - 4 molecular identifier plays a pivotal role in regulatory submissions by providing a unique reference point for all associated data. Documentation must include detailed information on synthesis, characterization, preclinical studies, and manufacturing processes to meet regulatory requirements.

The future direction of research on< strong > N-[ ( 4 S ) -1 , 2 - o x az o l id ine - 4 - y l ]b u ta n am ide will likely involve expanding its chemical space through library design and structure-based drug design approaches. Collaborative efforts between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical reality. The compound’s unique properties make it a valuable asset in the ongoing quest to develop innovative treatments for human diseases.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.